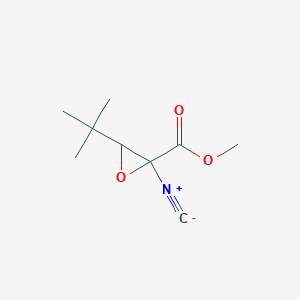
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring, a tert-butyl group, and an isocyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate typically involves multiple steps, starting with the preparation of the oxirane ring. One common method is the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The tert-butyl group can be introduced through alkylation reactions, while the isocyano group is often added via a nucleophilic substitution reaction using an appropriate isocyanide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can target the isocyano group, converting it to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the isocyano group or the oxirane ring, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction of the isocyano group can produce primary amines.
Scientific Research Applications
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophiles. The isocyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-tert-butyl-2-oxirane-2-carboxylate: Lacks the isocyano group, resulting in different reactivity and applications.
Methyl 3-isocyanooxirane-2-carboxylate: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Methyl 3-tert-butyl-2-isocyanooxirane-2-acetate: Similar structure but with an acetate group instead of a carboxylate group, leading to different chemical properties.
Uniqueness
Methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the oxirane ring and the isocyano group allows for a wide range of chemical transformations and interactions with biological molecules.
Properties
CAS No. |
90179-09-2 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 3-tert-butyl-2-isocyanooxirane-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-8(2,3)6-9(10-4,13-6)7(11)12-5/h6H,1-3,5H3 |
InChI Key |
ZCAGFDTXUXJAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(O1)(C(=O)OC)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















